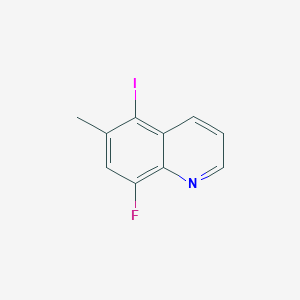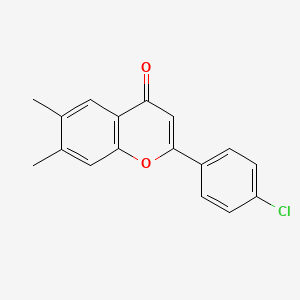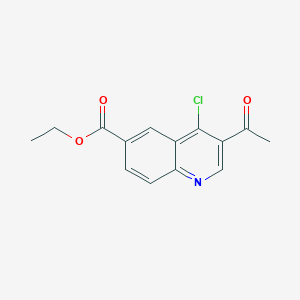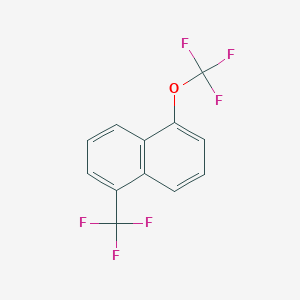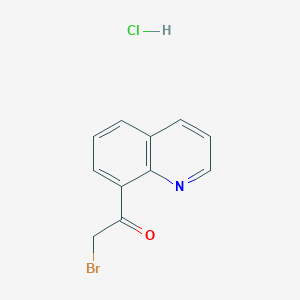
2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone est un composé chimique qui appartient à la classe des dérivés de la quinoléine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone implique généralement la bromation de la 1-(quinoléin-8-yl)éthanone. La réaction est effectuée en présence d'un agent bromant tel que le brome ou la N-bromosuccinimide (NBS) dans un solvant approprié comme l'acide acétique ou le chloroforme. Les conditions réactionnelles, y compris la température et le temps de réaction, sont optimisées pour obtenir des rendements élevés du produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Réactions d'oxydation : Le composé peut subir une oxydation pour former des cétones ou des acides à base de quinoléine.
Réactions de réduction : La réduction du groupe carbonyle peut donner des dérivés d'alcool.
Réactifs et conditions courants :
Réactions de substitution : Réactifs tels que l'azoture de sodium ou le thiocyanate de potassium dans des solvants comme le diméthylformamide (DMF) ou l'acétonitrile.
Réactions d'oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.
Réactions de réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants comme l'éthanol ou le tétrahydrofurane (THF).
Principaux produits formés :
- Dérivés substitués de la quinoléine
- Cétones ou acides à base de quinoléine
- Dérivés d'alcool de la quinoléine
4. Applications de la recherche scientifique
Le chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antivirales.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou protéases, modulant ainsi les voies de signalisation cellulaire et exerçant ses effets thérapeutiques.
Composés similaires :
- 2-Chloro-1-(quinoléin-8-yl)éthanone
- 2-Iodo-1-(quinoléin-8-yl)éthanone
- 1-(Quinoléin-8-yl)éthanone
Comparaison : Le chlorhydrate de 2-bromo-1-(quinoléin-8-yl)éthanone est unique en raison de la présence de l'atome de brome, qui peut influencer sa réactivité et son activité biologique. Par rapport à ses homologues chloro et iodo, le dérivé bromé peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes. De plus, l'atome de brome peut servir de poignée polyvalente pour une fonctionnalisation ultérieure, ce qui rend ce composé précieux en chimie synthétique.
Applications De Recherche Scientifique
2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(quinolin-8-yl)ethanone
- 2-Iodo-1-(quinolin-8-yl)ethanone
- 1-(Quinolin-8-yl)ethanone
Comparison: 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo counterparts, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. Additionally, the bromine atom can serve as a versatile handle for further functionalization, making this compound valuable in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H9BrClNO |
|---|---|
Poids moléculaire |
286.55 g/mol |
Nom IUPAC |
2-bromo-1-quinolin-8-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H8BrNO.ClH/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9;/h1-6H,7H2;1H |
Clé InChI |
LBUUECIIGRJJED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)

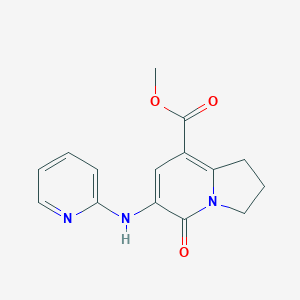
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
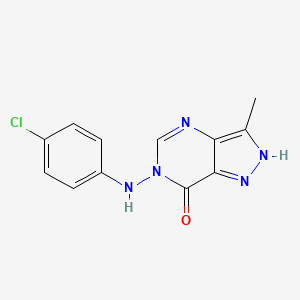
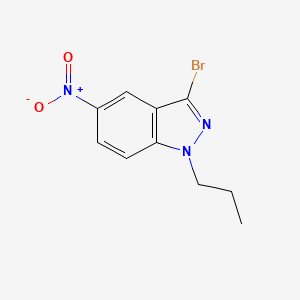
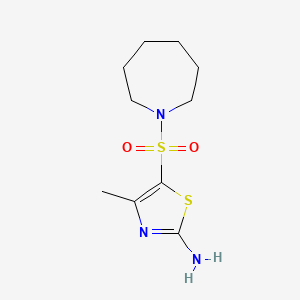
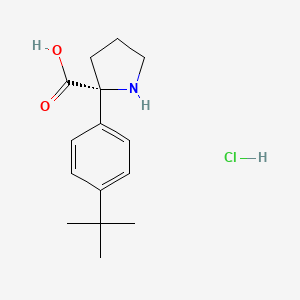
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
